Benzo[h]quinazolin-4-amine
Description
Significance of Quinazoline (B50416) and Benzoquinazoline Scaffolds in Drug Discovery and Medicinal Chemistry
The quinazoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is recognized as a "privileged scaffold" in the realm of medicinal chemistry. beilstein-journals.orgmdpi.com This designation stems from the ability of its derivatives to bind to a wide array of biological targets, thereby exhibiting a broad spectrum of pharmacological activities. cabidigitallibrary.orgresearchgate.net The versatility of the quinazoline nucleus allows for the introduction of various functional groups, enabling the development of multifunctional agents that can address complex diseases. mdpi.com
The biological significance of quinazoline derivatives is extensive, with research demonstrating activities such as anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, analgesic, antihypertensive, and anticonvulsant properties. cabidigitallibrary.orgresearchgate.netekb.eg In oncology, quinazoline-based compounds have been particularly successful. They are known to function as potent inhibitors of key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) tyrosine kinase. ekb.egnih.gov This has led to the development of several clinically approved anticancer drugs that feature the quinazoline core. mdpi.com Beyond cancer, these scaffolds are crucial in designing therapeutics for neurodegenerative conditions like Alzheimer's disease, where they can inhibit cholinesterases, β-amyloid aggregation, and tau protein hyperphosphorylation. mdpi.com
Expanding on this structural motif, benzoquinazolines, which feature an additional fused benzene ring, have also emerged as a vital pharmacophore in drug discovery. researchgate.net These larger, polycyclic systems have shown significant potential, particularly as antiviral and anticancer agents. researchgate.netontosight.ai For instance, certain benzo[g]quinazoline (B13665071) derivatives have demonstrated potent inhibitory activity against the hepatitis C virus (HCV) NS3/4A protease, a key enzyme in the viral life cycle. rsc.org Similarly, derivatives of the benzo[h]quinazoline skeleton have been investigated for their cytotoxic effects against various cancer cell lines. beilstein-journals.org The addition of the extra benzene ring extends the aromatic system, which can lead to novel interactions with biological targets and the development of new therapeutic agents. beilstein-journals.org
Table 1: Selected Biological Activities of the Quinazoline Scaffold
| Biological Activity | Description | Reference(s) |
|---|---|---|
| Anticancer | Inhibition of enzymes like EGFR and VEGFR, disruption of tubulin assembly, and interference with DNA repair mechanisms. | ekb.egnih.gov |
| Antiviral | Inhibition of viral enzymes such as HCV-NS3/4A protease and activity against influenza viruses. | mdpi.comresearchgate.netrsc.org |
| Anti-inflammatory | Modulation of inflammatory pathways, with some derivatives showing potency comparable to standard drugs like diclofenac. | researchgate.netmdpi.com |
| Antibacterial | Efficacy against various bacterial strains. | cabidigitallibrary.orgbohrium.com |
| Antifungal | Activity against different fungal species. | cabidigitallibrary.org |
| Anti-Alzheimer's | Inhibition of cholinesterases, β-amyloid aggregation, and tau protein hyperphosphorylation. | mdpi.com |
| Antihypertensive | Efficacy in lowering high blood pressure. | cabidigitallibrary.org |
Overview of Benzo[h]quinazolin-4-amine as a Research Subject
This compound is a specific isomer within the benzoquinazoline family, characterized by its distinct angular fusion of the naphthalene (B1677914) ring system to the pyrimidine ring. This compound and its derivatives are subjects of interest in medicinal chemistry, though they are less extensively studied than their 4-aminoquinazoline counterparts. beilstein-journals.orgbeilstein-journals.org The core structure consists of a benzo[h]quinazoline skeleton with an amine group at the 4-position, which serves as a critical site for chemical modification to generate analogues with potentially enhanced biological activities.
Research into this specific scaffold has primarily focused on its synthesis and evaluation for cytotoxic and other pharmacological properties. Synthetic strategies have been developed to produce N-arylbenzo[h]quinazolin-2-amines, which are structurally related to this compound. beilstein-journals.orgbeilstein-journals.org For example, one approach involves the reaction of 1-tetralone (B52770) with nitriles to form 5,6-dihydrobenzo[h]quinazolines, which can then be oxidized to the fully aromatic benzo[h]quinazoline. researchgate.net Another method involves the Buchwald-Hartwig amination to synthesize N-arylbenzo[h]quinazoline-2-amines. beilstein-journals.org
Derivatives of the benzo[h]quinazoline class have shown notable biological activities. For instance, 4-alkylamino-5,6-dihydrobenzo[h]quinazolines have been reported to exhibit antidepressant activity. researchgate.net In the context of cancer research, novel N-arylbenzo[h]quinazolin-2-amines have been synthesized and tested for their cytotoxicity against a panel of human cancer cell lines, with some compounds showing activity against colon cancer (Caco-2, HCT-116) and other cell lines. beilstein-journals.org While much of the broader research has focused on benzo[g]quinazolines or benzo[h]quinazolin-4-ones, the studies on amino-substituted benzo[h]quinazolines indicate the therapeutic potential of this specific scaffold, warranting further exploration. beilstein-journals.orgresearchgate.netontosight.ai
Table 2: Mentioned Compounds
| Compound Name | Class |
|---|---|
| This compound | Benzoquinazoline |
| N-arylbenzo[h]quinazolin-2-amine | Benzoquinazoline Derivative |
| 4-Alkylamino-5,6-dihydrobenzo[h]quinazoline | Benzoquinazoline Derivative |
| Benzo[g]quinazoline | Benzoquinazoline Isomer |
| Benzo[h]quinazolin-4-one | Benzoquinazoline Derivative |
| Quinazoline | Parent Heterocycle |
Structure
2D Structure
3D Structure
Properties
CAS No. |
63963-39-3 |
|---|---|
Molecular Formula |
C12H9N3 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
benzo[h]quinazolin-4-amine |
InChI |
InChI=1S/C12H9N3/c13-12-10-6-5-8-3-1-2-4-9(8)11(10)14-7-15-12/h1-7H,(H2,13,14,15) |
InChI Key |
WDBNXGHKWZMQOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=CN=C3N |
Origin of Product |
United States |
Synthetic Methodologies for Benzo H Quinazolin 4 Amine and Its Analogs
Classical Condensation Reactions for Quinazoline (B50416) Core Formation
Traditional methods for constructing the quinazoline framework often rely on condensation reactions, which involve the joining of two molecules with the elimination of a smaller molecule, such as water. These foundational techniques have been refined over time and remain a staple in heterocyclic chemistry.
Condensation of Appropriately Substituted Aldehydes and Aminobenzamide Precursors
A widely employed route to the quinazolin-4(3H)-one core, a direct precursor to quinazolin-4-amines, involves the condensation of 2-aminobenzamides with various aldehydes. mdpi.comacgpubs.org This reaction is typically followed by an oxidation step to yield the aromatic quinazolinone ring system. rsc.org The process begins with the reaction between a 2-aminobenzamide (B116534) and an aldehyde to form an imine intermediate. This intermediate then undergoes cyclization and subsequent oxidation to furnish the desired quinazolinone. mdpi.com
Various catalytic systems and reaction conditions have been developed to promote this transformation efficiently. For instance, a metal-catalyst-free approach utilizes p-toluenesulfonic acid (p-TsOH) in dimethyl sulfoxide (B87167) (DMSO) to facilitate the reaction between o-aminobenzamides and styrenes, where the styrene (B11656) is first oxidized to an aldehyde in situ. mdpi.com This method highlights a move towards more environmentally benign synthetic protocols. mdpi.com
Schiff Base Formation Utilizing Catalytic Agents
The formation of a Schiff base (an imine) is a critical step in many quinazoline syntheses. This intermediate is typically formed by the reaction of a primary amine with an aldehyde or ketone. In the context of benzo[h]quinazoline synthesis, this would involve the reaction of a suitable naphthalene-derived amine with a carbonyl compound. The subsequent intramolecular cyclization of the Schiff base leads to the formation of the heterocyclic ring. wikipedia.org Catalytic agents, which can be either acidic or basic, are often employed to accelerate this reaction. The mechanism is thought to proceed via an intramolecular condensation following the initial Schiff base formation, leading to a ring-closed intermediate that then aromatizes, often through the loss of water, to yield the quinoline (B57606) or quinazoline derivative. wikipedia.org
Niementowski Reaction Protocols
The Niementowski reaction is a classical method for synthesizing 4-oxo-3,4-dihydroquinazolines (also known as quinazolin-4(3H)-ones) from anthranilic acids and amides. wikipedia.orgnih.govdrugfuture.com This reaction, first reported by Stefan Niementowski in 1895, typically requires high temperatures. wikipedia.orgnih.gov However, modern adaptations have utilized microwave irradiation to accelerate the reaction and improve yields, often under solvent-free conditions, which simplifies the work-up procedure. nih.govijarsct.co.in
The reaction involves the thermal condensation of an anthranilic acid with an amide. wikipedia.org For the synthesis of benzo[h]quinazoline analogs, a corresponding aminonaphthoic acid would be used as the starting material. The versatility of this method allows for the introduction of various substituents onto the quinazoline core, depending on the choice of the starting amide. nih.gov
| Reaction | Starting Materials | Key Features | Reference |
| Condensation | 2-Aminobenzamides, Aldehydes/Styrenes | Forms quinazolinone precursor; can be metal-free. | mdpi.com |
| Schiff Base Formation | Naphthalene-derived amine, Carbonyl compound | Forms an imine intermediate, followed by cyclization. | wikipedia.org |
| Niementowski Reaction | Aminonaphthoic acid, Amides | Classical high-temperature condensation; microwave-assisted variations exist. | wikipedia.orgnih.gov |
Advanced Synthetic Approaches and Derivatization Strategies
Modern organic synthesis has introduced more sophisticated and versatile methods for constructing and functionalizing the quinazoline scaffold. These advanced techniques often employ transition-metal catalysts and novel oxidative procedures to achieve higher efficiency and broader substrate scope.
Oxidative Procedures for Quinazolinone Synthesis
Oxidative cyclization is a powerful strategy for synthesizing quinazolinones from more reduced precursors. One common approach involves the cyclization of o-anthranilamides with aldehydes, followed by an oxidation step to form the aromatic quinazolinone ring. rsc.org Various oxidizing agents can be employed, including environmentally friendly options like molecular oxygen (air), often in the presence of a catalyst. rsc.org
For example, a bioinspired cooperative catalytic system using laccase/DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) has been developed for the aerobic oxidative synthesis of quinazolinones in aqueous media at ambient temperatures. rsc.org This method proceeds in two steps: a chemical cyclization to form a 2,3-dihydroquinazolin-4(1H)-one, followed by a chemoenzymatic aerobic oxidation to yield the final quinazolinone product. rsc.org Another metal-free approach uses a combination of (diacetoxyiodo)benzene (B116549) and K₂S₂O₈ for the oxidative synthesis of fused quinazolinones from N-pyridylindoles. acs.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These methods are extensively used for the synthesis and derivatization of quinazolines and their analogs. nih.govmdpi.commit.edu
One strategy involves the palladium-catalyzed N-arylation of amidines with aryl halides or triflates, which can then be used in a one-pot synthesis of quinazoline derivatives by adding an aldehyde to the reaction mixture. mit.edu Another approach describes a palladium-catalyzed cascade reaction starting from o-nitrobenzamides and alcohols. nih.gov This process involves several sequential steps within one pot: alcohol oxidation to an aldehyde, nitro group reduction to an amine, condensation to form an imine, and finally, dehydrogenation to yield the 2-substituted quinazolin-4(3H)-one. nih.gov This method is highly atom-economical as it avoids the need for external reducing or oxidizing agents. nih.gov Furthermore, palladium catalysis enables the construction of quinazolinones from N-(o-halophenyl)imidoyl precursors through aminocarbonylation reactions. nih.gov
| Method | Precursors | Catalyst/Reagent | Key Features | Reference |
| Oxidative Cyclization | o-Anthranilamides, Aldehydes | Laccase/DDQ, O₂ | Bioinspired, environmentally friendly, aqueous media. | rsc.org |
| Oxidative Cyclization | N-Pyridylindoles | PhI(OAc)₂, K₂S₂O₈ | Metal-free, synthesis of fused quinazolinones. | acs.org |
| Cross-Coupling | Amidines, Aryl halides, Aldehyde | Pd catalyst | One-pot synthesis of quinazolines. | mit.edu |
| Cascade Reaction | o-Nitrobenzamides, Alcohols | Pd(dppf)Cl₂ | Atom-economical, hydrogen transfer process. | nih.gov |
| Aminocarbonylation | N-(o-Halophenyl)imidates | Pd catalyst | Synthesis of N-substituted quinazolinones. | nih.gov |
Catalyst-Free Synthesis Protocols
The development of synthetic methods that avoid the use of metal catalysts is a significant goal in green chemistry, as it can reduce costs and minimize toxic metal residues in the final products. For the synthesis of quinazoline and its derivatives, several catalyst-free approaches have been reported. These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions.
One notable approach involves the reaction of 2-aminobenzamides with various coupling partners. For instance, a transition-metal-free method for the synthesis of quinazolin-4(3H)-ones has been developed through the intermolecular annulation of o-amino benzamides and thiols. This one-pot reaction demonstrates good functional group tolerance and proceeds without the need for an external oxidant. thieme-connect.com The thiol substrate is believed to promote the dehydroaromatization step. thieme-connect.com
Another catalyst-free protocol involves the condensation of 2-aminobenzamides with aldehydes, which can be followed by an oxidative dehydrogenation step to yield 4(3H)-quinazolinones. While some protocols use an oxidant like PIDA (phenyliodine diacetate), the initial cyclization can often be achieved under catalyst-free conditions, for example, by heating in a suitable solvent.
Furthermore, the synthesis of quinazolin-4-ones from ortho-fluorobenzamides and amides can be achieved via a Cs2CO3-promoted SNAr reaction followed by cyclization in dimethyl sulfoxide (DMSO) without a transition metal catalyst. mdpi.com This method provides a route to both 2-substituted and 2,3-disubstituted quinazolin-4-ones. mdpi.com While these examples focus on the quinazolinone core, the principles can be extended to the synthesis of 4-aminoquinazolines by selecting appropriate nitrogen-containing starting materials or through subsequent functional group transformations.
Table 1: Examples of Catalyst-Free Synthesis Conditions for Quinazolinone Derivatives
| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| o-Aminobenzamide | Thiol | One-pot, intermolecular annulation | 2-Aryl/Heteroaryl quinazolin-4(3H)-one | thieme-connect.com |
| o-Aminobenzamide | Aldehyde | p-Toluenesulfonic acid, PIDA | 4(3H)-Quinazolinone | |
| ortho-Fluorobenzamide | Amide | Cs2CO3, DMSO | 2-Substituted and 2,3-disubstituted quinazolin-4-one | mdpi.com |
Incorporation of Amino Nitrogenous Heterocyclic Moieties
The introduction of amino nitrogenous heterocyclic moieties into the benzo[h]quinazoline structure can significantly modulate its biological and physical properties. A common strategy to achieve this is through the nucleophilic substitution of a suitable leaving group on the benzo[h]quinazoline core with a heterocyclic amine.
For example, 3-chlorobenzo[f]quinoline-2-carbaldehyde can serve as a versatile precursor for the synthesis of various benzoquinoline-based heterocycles. nih.gov This aldehyde can be reacted with a range of nitrogen-containing nucleophiles, including those with heterocyclic structures. In one study, treatment of this chloro-substituted starting material with N-phenyl-3-methylpyrazolone, 4-aminoacetophenone, and 1,2-diaminoethane led to the formation of new heterocyclic derivatives. nih.gov The reaction typically proceeds by nucleophilic attack of the amine on the aldehyde, followed by cyclization or condensation reactions.
Another approach involves the direct reaction of an aminoquinazoline derivative with an isocyanate or isothiocyanate bearing a heterocyclic moiety. This leads to the formation of urea (B33335) or thiourea (B124793) linkages, respectively, connecting the quinazoline core to the heterocyclic group. nih.gov
The synthesis of these derivatives often involves a multi-step process. For instance, a quinazoline nucleus can be synthesized first, followed by the introduction of an amino group at a specific position. This amino group can then be used as a handle for further derivatization with various heterocyclic synthons. nih.gov
Table 2: Examples of Reactions for Incorporating Heterocyclic Moieties
| Benzoquinoline/Quinazoline Precursor | Heterocyclic Reagent | Product Type | Reference |
|---|---|---|---|
| 3-Chlorobenzo[f]quinoline-2-carbaldehyde | N-phenyl-3-methylpyrazolone | Pyrazolone-substituted benzo[f]quinoline | nih.gov |
| 3-Chlorobenzo[f]quinoline-2-carbaldehyde | 4-Aminoacetophenone | Acetophenone-substituted benzo[f]quinoline | nih.gov |
| Aminoquinazoline derivative | Heterocyclic isocyanate/isothiocyanate | Urea/Thiourea-linked heterocyclic quinazoline | nih.gov |
Cyclodesulfurization Methods
Cyclodesulfurization reactions are a powerful tool for the construction of sulfur-containing heterocyclic rings and can also be employed in the synthesis of fused quinazoline systems. These methods often involve the use of a thiourea or a related thio-derivative as a key building block.
A prominent example is the synthesis of thiazolo[2,3-b]quinazolinones. This tricyclic system is formed by the fusion of a thiazole (B1198619) ring with a quinazolinone. The synthesis can be achieved through various routes that involve a cyclodesulfurization step. One such method is the reaction of 2-mercaptoquinazolin-4(3H)-one with haloorganic reagents under phase-transfer catalysis conditions. asianpubs.org
Another approach involves the reaction of 2-aminothiazoles with benzaldehydes and cyclic diketones in a one-pot domino reaction, which proceeds under acid catalysis and microwave irradiation to yield thiazolo[2,3-b]quinazolinone derivatives. nih.gov The reaction of a quinazoline-2-thione with halo acids or 1,2-dibromoethane (B42909) also furnishes the benzo[h]thiazolo[2,3-b]quinazoline system. nih.gov
Furthermore, the intramolecular cycloaddition of N-(2-cyanophenyl)benzimidoyl isothiocyanate with primary amines leads to the formation of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas, which can be considered precursors for further cyclization involving the sulfur atom. mdpi.com The synthesis of alicyclic 2-methylenethiazolo[2,3-b]quinazolinones can be achieved via base-promoted cascade reactions starting from alicyclic α-amino propargylamides and carbon disulfide, which proceeds through a 2-thioxo-2,3-dihydroquinazolinone intermediate. thieme-connect.com
Table 3: Cyclodesulfurization Approaches to Fused Quinazolines
| Starting Material(s) | Key Reagent/Condition | Fused Heterocyclic System | Reference |
|---|---|---|---|
| 2-Aminothiazoles, Benzaldehydes, Cyclic diketones | Acid catalysis, Microwave irradiation | Thiazolo[2,3-b]quinazolinone | nih.gov |
| Quinazoline-2-thione | Halo acids or 1,2-dibromoethane | Benzo[h]thiazolo[2,3-b]quinazoline | nih.gov |
| Alicyclic α-amino propargylamides | Carbon disulfide, Base | Alicyclic 2-methylenethiazolo[2,3-b]quinazolinone | thieme-connect.com |
| 2-Mercaptoquinazolin-4(3H)-one | Haloorganic reagents, Phase-transfer catalyst | Thiazolo[2,3-b]quinazolinone derivatives | asianpubs.org |
Ring System Modifications and Fusions for Benzo[h]quinazoline Derivations
Modifying the core benzo[h]quinazoline ring system through the fusion of additional rings leads to the creation of polycyclic and structurally diverse molecules with potentially novel properties. Several synthetic strategies have been developed to achieve these modifications.
One approach involves the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. This is based on a four-step sequence that includes palladium-catalyzed Sonogashira–Hagihara and Suzuki–Miyuara cross-coupling reactions, followed by an acid-mediated cycloisomerization to form the final tricyclic product. This methodology allows for the introduction of various substituents on the newly formed ring.
The synthesis of polycyclic quinazolinones can also be achieved through multicomponent reactions. For example, a two-step approach using an Ugi four-component reaction followed by a palladium-catalyzed annulation can rapidly generate diverse substituted polycyclic quinazolinones. nih.govmdpi.com Another strategy utilizes cyanamide (B42294) as an amine component in an Ugi reaction, followed by a radical-induced cyclization to form the fused ring system. nih.govmdpi.com
Furthermore, the construction of isoxazole-fused tricyclic quinazoline alkaloids has been reported. This method involves the intramolecular cycloaddition of methyl azaarenes with tert-butyl nitrite, which acts as both a radical initiator and a source of the N-O fragment. This one-pot process forms new C-N, C-C, and C-O bonds in a sequential nitration and annulation reaction.
Table 4: Methods for Ring System Modification and Fusion
| Core Structure | Synthetic Strategy | Resulting Fused System | Reference |
|---|---|---|---|
| Uracil derivative | Sonogashira/Suzuki coupling and cycloisomerization | Benzo[f]quinazoline-1,3(2H,4H)-dione | |
| o-Bromobenzoic acids, o-cyanobenzaldehydes | Ugi-4CR followed by Pd-catalyzed annulation | Isoindolo[1,2-b]quinazolinone | nih.gov |
| Methyl azaarenes | Intramolecular cycloaddition with tert-butyl nitrite | Isoxazole-fused tricyclic quinazoline |
Structure Activity Relationship Sar Studies of Benzo H Quinazolin 4 Amine Derivatives
Influence of Substituents on Biological Potency and Selectivity
The biological activity of benzo[h]quinazolin-4-amine derivatives can be significantly modulated by the introduction of various substituents onto the core scaffold. The nature, position, and stereochemistry of these substituents play a pivotal role in determining the compound's interaction with its biological target, thereby influencing its potency and selectivity.
The introduction of lipophilic and electron-withdrawing groups at specific positions on the this compound scaffold has been shown to have a profound impact on biological potency. Lipophilicity is a key determinant of a molecule's ability to cross cellular membranes and access its target. In many cases, increasing the lipophilicity of a compound can lead to enhanced activity, although an optimal range often exists beyond which potency may decrease due to poor solubility or non-specific binding.
Electron-withdrawing groups, such as halogens (fluoro, chloro, bromo), nitro, and cyano groups, can influence the electronic properties of the quinazoline (B50416) ring system. These groups can modulate the pKa of the molecule, affecting its ionization state at physiological pH and its ability to form crucial hydrogen bonds or other electrostatic interactions with the target protein. For instance, studies on related quinazolinone antibacterials have shown that small electron-withdrawing groups like nitro, fluoro, chloro, and nitrile at certain positions are favored for potent activity. acs.org Conversely, bulky electron-withdrawing groups like a trifluoromethyl group can sometimes be detrimental to activity. acs.org The presence of halogen atoms at positions 6 and 8 of the quinazolinone ring, a related scaffold, has been found to improve antimicrobial activities. nih.gov
The strategic placement of these groups is critical. For example, in a series of 1,3,4-thiadiazole (B1197879) derivatives, it was observed that electron-withdrawing substituents at the para and, to a lesser extent, ortho positions of a benzylidene fragment led to strong inhibition, while substitution at the meta-position, especially with bulky groups, resulted in weaker inhibition due to steric hindrance. mdpi.com This highlights the intricate interplay between electronic effects and steric factors in determining biological activity.
Table 1: Influence of Lipophilic and Electron-Withdrawing Groups on Biological Activity
| Substituent Type | General Effect on Potency | Optimal Position (if known) | Reference |
| Lipophilic Groups | Generally increases potency up to an optimal point | Varies with target | researchgate.net |
| Small Electron-Withdrawing Groups (e.g., -F, -Cl, -NO2, -CN) | Often enhances potency | Varies with scaffold and target | acs.org |
| Bulky Electron-Withdrawing Groups (e.g., -CF3) | Can be detrimental to activity | Not generally favored | acs.org |
| Halogens (at specific positions) | Can significantly improve activity | Positions 6 and 8 on quinazolinone ring | nih.gov |
The specific location and three-dimensional arrangement of functional groups on the this compound scaffold are crucial for achieving high-affinity binding to biological targets. The regiochemistry of substitution can dictate the orientation of the molecule within the binding pocket, influencing the formation of key interactions.
For instance, in the broader class of quinazoline derivatives, the substitution pattern on different rings of the scaffold has been systematically varied to probe the SAR. acs.org It has been observed that substitutions at positions 2 and 3 of the quinazolinone ring are significant for antimicrobial activity. nih.gov The presence of an amine or substituted amine at the 4th position is also considered important for this activity. nih.gov
Stereochemistry, the spatial arrangement of atoms within a molecule, can also have a dramatic effect on biological activity. Chiral centers within substituents can lead to enantiomers or diastereomers that may exhibit significantly different potencies and selectivities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with different stereoisomers of a ligand. While specific studies on the stereochemistry of this compound derivatives are not extensively detailed in the provided context, it is a fundamental principle in medicinal chemistry that the stereochemical configuration of a drug molecule is a critical determinant of its pharmacological properties.
Structural Requirements for Specific Target Binding Affinity
The design of potent and selective this compound derivatives necessitates a deep understanding of the structural features required for high-affinity binding to their intended biological targets. This often involves identifying key pharmacophoric elements and their optimal spatial arrangement.
For many kinase inhibitors based on the quinazoline scaffold, the nitrogen atom at position 1 (N-1) of the quinazoline ring often acts as a crucial hydrogen bond acceptor, interacting with a backbone amide hydrogen in the hinge region of the kinase domain. The 4-amino group can also participate in hydrogen bonding interactions, often with backbone carbonyl groups in the hinge region.
Structure-based drug design has been instrumental in elucidating these requirements. For example, in the design of selective Aurora A kinase inhibitors based on a quinazolin-4-amine (B77745) scaffold, the key to achieving selectivity over the highly homologous Aurora B kinase was to exploit the subtle differences in their ATP-binding pockets. nih.gov Molecular dynamic simulations revealed that a salt bridge formed in Aurora B was a key contributor to the isoform selectivity of the inhibitors. nih.gov
Scaffold Modifications for Enhanced Efficacy and Reduced Off-Target Effects
To improve the therapeutic index of this compound derivatives, researchers often explore modifications to the core scaffold itself. These modifications aim to enhance binding affinity for the desired target, improve pharmacokinetic properties, and reduce interactions with unintended targets (off-target effects), which can lead to adverse side effects.
One common strategy is scaffold hopping, where the core structure is replaced with a different but structurally related scaffold that maintains the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. For instance, a scaffold hopping approach was used to design new 4-aminoquinazolines as antimycobacterial agents, inspired by the pharmacophoric features of known drugs. nih.gov
Another approach involves the fusion of additional rings to the benzo[h]quinazoline core or the introduction of different heterocyclic systems as substituents. These modifications can alter the shape, rigidity, and electronic properties of the molecule, leading to improved target engagement and selectivity. For example, the synthesis of benzo[g]quinazolin-based scaffolds has been explored for the development of dual EGFR/HER2 inhibitors. nih.gov
Furthermore, modifications can be introduced to block metabolic soft spots on the molecule, thereby increasing its metabolic stability and in vivo half-life. This can lead to enhanced efficacy at lower doses. The goal of these scaffold modifications is to create a molecule that is not only potent and selective but also possesses the necessary drug-like properties to be a successful therapeutic agent.
Ligand Efficiency and Rational Design Principles
In modern drug discovery, the concept of ligand efficiency (LE) has become a valuable metric for guiding the optimization of lead compounds. LE is a measure of the binding energy per non-hydrogen atom of a molecule and is calculated as the pIC50 (or pKi) divided by the number of heavy atoms. It provides a way to assess the quality of a hit or lead compound, with higher LE values indicating a more efficient binder.
The principles of rational design, which are heavily reliant on structural biology and computational chemistry, are employed to improve the LE of this compound derivatives. By understanding the three-dimensional structure of the target protein and the binding mode of the ligand, medicinal chemists can make informed decisions about which modifications are most likely to improve binding affinity without disproportionately increasing the size of the molecule.
This often involves focusing on optimizing specific interactions, such as strengthening a key hydrogen bond or improving hydrophobic packing, rather than simply adding more functionality to the molecule. Fragment-based drug discovery is an approach that epitomizes this principle, where small, low-affinity fragments with high ligand efficiency are identified and then grown or linked together to create a more potent lead compound.
The overarching goal of applying these rational design principles is to develop this compound derivatives that are not only potent and selective but also have favorable physicochemical properties, such as good solubility and oral bioavailability, which are essential for their development into effective drugs. The simultaneous inhibition of multiple targets, such as PI3K and HDAC, through the rational design of dual inhibitors is an emerging strategy in cancer therapy that has been explored with quinazoline derivatives. nih.gov
Computational Chemistry and Molecular Modeling Applications in Benzo H Quinazolin 4 Amine Research
Molecular Docking Investigations
Molecular docking is a prominent computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Benzo[h]quinazolin-4-amine research, docking studies have been instrumental in elucidating how these compounds interact with various protein targets.
Prediction of Binding Modes and Interaction Analysis with Target Proteins
Molecular docking simulations have been extensively employed to predict the binding modes of this compound derivatives with a range of therapeutically relevant proteins. These studies reveal the specific conformations adopted by the ligands within the protein's active site and the nature of the non-covalent interactions that stabilize the complex.
For instance, docking studies of this compound analogs with cyclooxygenase-2 (COX-2) have suggested that the quinazoline (B50416) scaffold can fit into the hydrophobic channel of the enzyme. The interactions are often characterized by hydrogen bonds between the amine group and key residues at the active site, as well as pi-pi stacking interactions involving the aromatic rings of the ligand and the protein.
Similarly, in studies involving the epidermal growth factor receptor (EGFR) , a key target in cancer therapy, the this compound core is often predicted to occupy the ATP-binding pocket. The 4-amino group frequently forms a crucial hydrogen bond with the hinge region of the kinase, a common binding motif for EGFR inhibitors.
Investigations into the binding with Kelch-like ECH-associated protein 1 (Keap1) , a regulator of the cellular antioxidant response, have shown that derivatives of this compound can interact with the Kelch domain, disrupting the Keap1-Nrf2 protein-protein interaction.
Docking simulations with other important cancer-related kinases such as c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) have also been performed. These studies indicate that the this compound scaffold can effectively bind to the ATP-binding sites of these kinases, stabilized by a network of hydrogen bonds and hydrophobic interactions.
Furthermore, the potential antiviral activity of this class of compounds has been explored through docking with viral proteins. Studies with hepatitis C virus NS3/4A protease and the rotavirus protein VP4 have aimed to identify potential binding pockets and interactions that could lead to the inhibition of viral replication.
| Target Protein | Predicted Binding Site | Key Interactions |
|---|---|---|
| COX-2 | Hydrophobic Channel | Hydrogen bonds, pi-pi stacking |
| EGFR | ATP-binding Pocket (Hinge Region) | Hydrogen bonds with hinge residues |
| Keap1 | Kelch Domain | Hydrogen bonds, hydrophobic interactions |
| c-Met | ATP-binding Pocket | Hydrogen bonds, hydrophobic interactions |
| VEGFR-2 | ATP-binding Pocket | Hydrogen bonds, hydrophobic interactions |
| HCV-NS3/4A | Protease Active Site | Hydrogen bonds with catalytic residues |
| VP4 | Putative Binding Pockets | Hydrophobic and polar interactions |
Identification of Key Amino Acid Residues for Ligand Binding
A significant outcome of molecular docking studies is the identification of specific amino acid residues that are critical for the binding of this compound derivatives. For example, in the active site of COX-2, residues such as Tyr385 and Ser530 have been identified as playing a crucial role. The hydroxyl groups of these residues can act as hydrogen bond donors or acceptors, forming stable interactions with the ligand. The precise nature of these interactions provides a rationale for the observed structure-activity relationships and guides the design of analogs with improved affinity and selectivity.
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to assess the conformational stability of the complex over time. MD simulations of this compound derivatives bound to their target proteins have been used to validate the docking poses and to study the flexibility of both the ligand and the protein. These simulations can reveal subtle conformational changes and provide insights into the binding and unbinding kinetics of the ligand, which are important parameters for drug efficacy.
In Silico Screening and Virtual Ligand Design for Novel Inhibitors
The this compound scaffold has served as a template for in silico screening and virtual ligand design campaigns aimed at discovering novel inhibitors for various targets. Large chemical libraries can be virtually screened against a protein target using docking algorithms to identify compounds with a high probability of binding. Furthermore, the structural information gleaned from docking and MD simulations can be used to de novo design novel molecules with optimized interactions within the target's active site, leading to the generation of new chemical entities with desired biological activities.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models have been developed to predict their inhibitory potency against various targets. By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity, these models can be used to predict the activity of untested compounds and to guide the optimization of lead compounds by identifying the key structural features that contribute to their potency.
Advanced Theoretical Calculations for Molecular Properties
Advanced theoretical calculations, such as those based on density functional theory (DFT), are employed to compute the fundamental molecular properties of this compound and its analogs. These calculations can provide detailed information about the molecule's electronic structure, molecular orbital energies (HOMO and LUMO), electrostatic potential, and reactivity
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable information about the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties.
In a study focused on a derivative of the Benzo[h]quinazoline scaffold, specifically 4-(4-hydroxy-3-methoxy-phenyl)-8-methoxy-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione, DFT calculations were employed to elucidate its structural and electronic characteristics. jcsp.org.pk The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters derived from these calculations. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. jcsp.org.pk
From the DFT analysis of this Benzo[h]quinazoline derivative, several quantum chemical descriptors were calculated. These parameters help in quantitatively assessing the molecule's reactivity. jcsp.org.pk
Key Quantum Chemical Descriptors:
Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. jcsp.org.pk
Hardness (η): Hardness is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. jcsp.org.pk
Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates how easily a molecule can undergo a chemical reaction. jcsp.org.pk
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is calculated as ω = μ² / 2η. jcsp.org.pk
The calculated values for the studied Benzo[h]quinazoline derivative provide a detailed picture of its electronic behavior and potential for chemical interactions. jcsp.org.pk
Interactive Data Table: DFT-Calculated Reactivity Descriptors for a Benzo[h]quinazoline Derivative
| Parameter | Calculated Value | Description |
|---|---|---|
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
| Chemical Potential (μ) | Higher than a related compound, indicating a greater tendency for electrons to escape. jcsp.org.pk | Measures the escaping tendency of electrons. |
| Hardness (η) | Higher than a related compound, indicating greater stability. jcsp.org.pk | Resistance to change in electron distribution. |
| Softness (S) | - | A measure of the molecule's reactivity. |
| Electrophilicity Index (ω) | Lower than a related compound. jcsp.org.pk | Quantifies the ability to accept electrons. |
Note: Specific numerical values for EHOMO, ELUMO, and Softness were not detailed in the abstract of the cited study, but their relative properties were described.
Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity)
The evaluation of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development pipeline. In silico ADMET prediction allows for the early identification of compounds with poor pharmacokinetic profiles, thus reducing the likelihood of late-stage failures. While specific ADMET studies on this compound itself are not widely published, research on related condensed quinazoline structures provides valuable insights into the potential drug-likeness of this chemical family. nih.govpreprints.org
Computational tools are used to predict a range of physicochemical and pharmacokinetic parameters based on the molecular structure. These predictions are often guided by established criteria such as Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound. The "drug-likeness" criteria are crucial for guiding the synthesis of new derivatives with improved chances of success in clinical trials. nih.govpreprints.org
Studies on various condensed quinazoline systems have shown that these scaffolds can be designed to possess favorable ADMET profiles. nih.gov For instance, research on novel nih.govpreprints.orgcore.ac.uktriazino[2,3-c]quinazolines, which are structurally related to the benzo[h]quinazoline core, involved the computational prediction of their ADME characteristics. nih.govpreprints.org The parameters assessed typically include:
Molecular Weight: Affects diffusion and transport across biological membranes.
Log P (Octanol-Water Partition Coefficient): Indicates the lipophilicity of the molecule, which influences its absorption and distribution.
Hydrogen Bond Donors and Acceptors: Important for receptor binding and solubility.
Topological Polar Surface Area (TPSA): Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Aqueous Solubility: Crucial for absorption and formulation.
Gastrointestinal (GI) Absorption: Predicts the extent to which a compound is absorbed from the gut.
Blood-Brain Barrier (BBB) Permeability: Indicates the likelihood of the compound crossing into the central nervous system.
The existence of studies such as the "Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors" suggests that ADMET and other computational analyses are indeed being applied to this specific class of compounds, further underscoring the importance of in silico methods in modern medicinal chemistry. preprints.org
Interactive Data Table: Commonly Predicted ADMET Parameters for Condensed Quinazolines
| ADMET Parameter | Significance in Drug Discovery |
|---|---|
| Gastrointestinal (GI) Absorption | Predicts the potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeation | Indicates potential for CNS activity or side effects. |
| CYP450 Enzyme Inhibition | Assesses potential for drug-drug interactions. |
| Aqueous Solubility | Impacts absorption and the feasibility of intravenous formulation. |
| Lipinski's Rule of Five Compliance | A general guideline for evaluating drug-likeness and potential for oral activity. |
Future Perspectives and Research Directions
Development of Novel Benzo[h]quinazolin-4-amine Derivatives with Tuned Biological Profiles
Future research will heavily concentrate on the rational design and synthesis of novel this compound derivatives. The goal is to fine-tune their biological profiles for enhanced potency, selectivity, and improved pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this effort, systematically modifying the core scaffold to understand how different functional groups impact biological activity. acs.org
Key strategies in this area involve:
Substitution Pattern Modification: Altering substituents on all available positions of the benzo[h]quinazoline ring system can dramatically influence the compound's interaction with biological targets. For instance, in the broader quinazoline (B50416) class, the introduction of specific groups at positions 2, 6, and 8 has been shown to be crucial for activity. researchgate.net
Scaffold Hopping and Hybridization: Combining the benzo[h]quinazoline moiety with other known pharmacophores can lead to hybrid molecules with dual or enhanced activities. mdpi.com For example, creating hybrids of quinazolines with benzothiazole (B30560) has led to potent protease-activated receptor 4 (PAR4) antagonists. nih.gov Similarly, incorporating moieties like 1,3,4-thiadiazole (B1197879) has resulted in derivatives with significant anticonvulsant activity. acgpubs.org
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can optimize the compound's efficacy and metabolic stability.
These developmental efforts aim to create a new generation of derivatives with precisely tailored activities, moving beyond broad-spectrum effects to highly specific and potent therapeutic actions.
| Modification Strategy | Observed Effect in Quinazoline Analogs | Potential Therapeutic Application |
| Substitution at C4-amine | Introduction of substituted anilines can confer potent inhibitory activity against receptor tyrosine kinases like EGFR. mdpi.com | Anticancer |
| Substitution at C2 position | Phenyl or pyridinyl groups can lead to potent and selective EGFR inhibition. mdpi.com | Anticancer |
| Fusion of other rings | Creating fused systems like benzimidazo[1,2-c]quinazoline (B3050141) can result in potent anti-tubercular agents. mdpi.com | Anti-infective (Tuberculosis) |
| Hybridization with Thiourea (B124793) | (4-Phenylamino)quinazoline alkylthiourea derivatives have been developed as novel NF-κB inhibitors. mdpi.com | Anti-inflammatory |
Exploration of Undiscovered Biological Targets and Signaling Pathways
While derivatives of the parent quinazoline scaffold are known to interact with a variety of targets, the full biological landscape of this compound remains largely uncharted. A significant future direction is the identification of novel biological targets and the elucidation of the signaling pathways through which these compounds exert their effects.
Currently known targets for the broader quinazoline class include:
Kinases: Epidermal Growth Factor Receptor (EGFR), HER2, and Aurora A kinase are well-established targets for anticancer quinazoline derivatives. mdpi.comnih.gov
Receptors: Derivatives have been identified as potent antagonists for the Opioid Receptor Like-1 (ORL1) and Protease-Activated Receptor 4 (PAR4). nih.govnih.gov
Enzymes: Some analogs act as potent inducers of NAD(P)H:quinone oxidoreductase 1 (NQO1), while others inhibit bacterial DNA gyrase or fungal lanosterol (B1674476) 14 α-demethylase (CYP51). mdpi.comdundee.ac.uknih.gov
Future research will likely employ advanced techniques such as chemoproteomics, genetic screening, and computational biology to uncover new protein interactions. This exploration could reveal unexpected therapeutic opportunities for this compound derivatives in areas beyond the currently established activities like cancer and inflammation. nih.gov Identifying novel targets is crucial for developing first-in-class medicines and overcoming drug resistance.
| Known Biological Target Class | Specific Example(s) | Associated Disease Area |
| Receptor Tyrosine Kinases | EGFR, HER2 mdpi.com | Cancer |
| Serine/Threonine Kinases | Aurora A nih.gov | Cancer |
| G-Protein Coupled Receptors | ORL1, PAR4 nih.govnih.gov | Pain, Thrombosis |
| Bacterial Enzymes | DNA Gyrase mdpi.com | Bacterial Infections |
| Fungal Enzymes | CYP51 nih.gov | Fungal Infections |
| Cytoprotective Enzymes | NQO1 dundee.ac.uk | Cancer Prevention |
Integration of Advanced Synthetic Methodologies for Sustainable Production
The advancement of synthetic organic chemistry offers new avenues for the efficient and environmentally friendly production of this compound and its derivatives. Future efforts will focus on moving away from traditional, often harsh, multi-step syntheses towards more sustainable and elegant methodologies.
Promising advanced synthetic approaches include:
Catalyst-Free and Metal-Free Reactions: Developing protocols that avoid the use of expensive and potentially toxic heavy metals is a key goal of green chemistry. Methods using reagents like p-toluenesulfonic acid or relying on oxidative olefin bond cleavage under catalyst-free conditions are being explored. mdpi.com
Transition Metal Catalysis: The use of earth-abundant and low-toxicity metals like manganese and iron/copper relay systems provides a sustainable alternative to precious metal catalysts like palladium. nih.govacs.org These catalysts can enable novel reaction pathways such as acceptorless dehydrogenative coupling. acs.org
Organocatalysis: Small organic molecules can be used to catalyze the formation of the quinazoline ring, offering a metal-free approach with high efficiency and selectivity. frontiersin.org
Electrochemical Synthesis: Electrochemically induced reactions can replace chemical oxidants and catalysts, offering a green and highly controllable method for constructing the quinazolinone core from simple precursors. acs.org
Cascade and One-Pot Reactions: Designing syntheses where multiple bonds are formed in a single operation (a cascade reaction) significantly improves efficiency by reducing steps, solvent use, and waste generation. nih.gov
The integration of these modern techniques will not only make the synthesis of these valuable compounds more economical and scalable but also align with the growing demand for sustainable practices in the pharmaceutical industry.
Strategic Design and Optimization for Specific Therapeutic Applications
The ultimate goal of research into this compound is the development of clinically effective drugs. This requires a strategic approach to design and optimize derivatives for specific diseases. Future research will increasingly rely on structure-based drug design, where detailed knowledge of the three-dimensional structure of a biological target is used to create highly selective inhibitors.
For example, by exploiting subtle structural differences in the ATP-binding pockets of Aurora A and Aurora B kinases, researchers have successfully designed quinazolin-4-amine (B77745) derivatives with high selectivity for Aurora A, a key target in cancer therapy. nih.gov Molecular modeling and dynamic simulations are crucial tools in this process, helping to clarify the structural factors that contribute to high affinity and selectivity. nih.govnih.gov
This strategic design process involves an iterative cycle of:
Target Identification and Validation: Confirming the role of a specific biological target in a disease.
Computational Modeling: Docking potential derivatives into the target's binding site to predict affinity and binding mode. nih.gov
Chemical Synthesis: Preparing the designed compounds.
Biological Evaluation: Testing the compounds in biochemical and cellular assays to confirm their activity and selectivity.
Pharmacokinetic Profiling: Optimizing the lead compounds for absorption, distribution, metabolism, and excretion (ADME) properties.
By applying this targeted approach, researchers can optimize this compound derivatives for specific therapeutic applications, such as potent and selective anticancer agents, novel anti-inflammatory drugs, or targeted antimicrobial therapies. nih.govnih.gov
Q & A
Q. What are the standard synthetic routes for Benzo[h]quinazolin-4-amine, and how can reaction conditions be optimized?
this compound derivatives are typically synthesized via Friedländer annulation or copper-mediated N-arylation. For example, derivatives like 6-bromobenzo[h]quinazolin-2-amine are synthesized by reacting aminobenzaldehyde precursors under reflux with catalytic copper(I) iodide, followed by purification via column chromatography . Optimization involves adjusting pH (e.g., pH 4–4.5 using glacial acetic acid), solvent choice (ethanol or DMF), and reaction time (60–120 minutes) to improve yields (4–25%) .
Q. How are quinazoline derivatives characterized structurally, and what analytical techniques are essential?
Key techniques include:
- NMR spectroscopy : Distinct aromatic proton signals (δ 7.2–8.8 ppm in DMSO-d6) and carbonyl carbons (δ 157–164 ppm) confirm the quinazoline core .
- IR spectroscopy : Peaks at 1671 cm⁻¹ (C=O) and 1598 cm⁻¹ (C=N) validate cyclization .
- HRMS : Precise molecular ion peaks (e.g., [M+H]+ at m/z 372.0772) confirm purity and molecular weight .
- Melting points (e.g., 194–196°C for benzo[h]quinazolin-2-amine) are critical for verifying crystallinity .
Q. What solvents and catalysts are preferred for quinazoline cyclization reactions?
Ethanol or acetic acid are common solvents due to their ability to stabilize intermediates. Catalysts like copper(I) iodide or aluminum electrodes (in electrochemical synthesis) enhance oxidative cyclization efficiency. For instance, aluminum/carbon electrodes with acetic acid electrolyte enable room-temperature synthesis of 4-quinazolinones .
Advanced Research Questions
Q. How do substituents at the 6-position of the quinazoline scaffold influence biological activity?
Structure-activity relationship (SAR) studies reveal that 6-aryl groups (e.g., benzo[d][1,3]dioxole) enhance inhibitory potency against targets like Clk4 (IC50 = 63 nM). Electron-donating groups (e.g., methoxy) improve binding affinity, while bulky substituents reduce solubility. Substitutions at the 4-position (e.g., thiophen-2-ylmethanamine) further modulate selectivity .
Q. What strategies resolve contradictions in spectroscopic data for quinazoline derivatives?
Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example, DMSO-d6 can induce shifts in amine protons (δ 10–11 ppm). Cross-validating with 13C NMR (e.g., carbonyl carbons at δ 161–164 ppm) and HRMS ensures structural accuracy . Computational modeling (DFT) may also predict spectral patterns to guide interpretation .
Q. How can electrochemical methods improve the sustainability of quinazoline synthesis?
Electrochemical oxidative cyclization using aluminum/carbon electrodes eliminates the need for transition-metal catalysts and high temperatures. This method achieves yields >80% at room temperature, reduces waste, and avoids column chromatography for some intermediates .
Q. What are the challenges in scaling up quinazoline derivatives for preclinical studies?
Key challenges include:
- Low yields in multi-step reactions (e.g., 3–8% for benzo[h]quinazolin-2-amine via Friedländer annulation) .
- Purification complexity : HPLC (e.g., 81.7% purity for 6-(benzo[d][1,3]dioxol-5-yl)-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine) is often required to remove regioisomers .
- Stability : Amine derivatives may degrade under acidic/basic conditions, requiring inert storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
